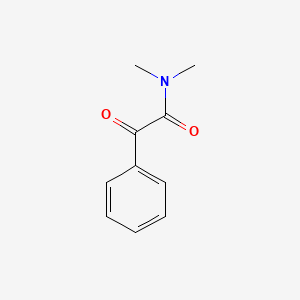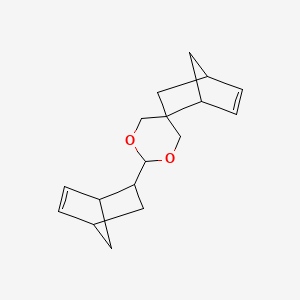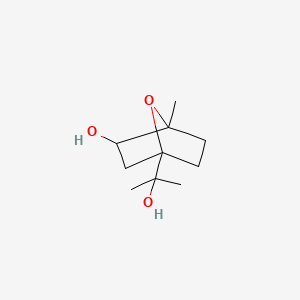
7-Oxabicyclo(2.2.1)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(221)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo- is a bicyclic compound with a unique structure that includes an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane derivatives often involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is highly efficient and allows for the preparation of enantiomerically enriched derivatives. Other methods include non-Diels-Alder approaches, which involve different reaction conditions and reagents .
Industrial Production Methods
Industrial production of 7-Oxabicyclo(2.2.1)heptane derivatives typically involves large-scale Diels-Alder reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired product and the specific reaction being conducted .
Major Products
The major products formed from these reactions include various substituted derivatives of 7-Oxabicyclo(2.2.1)heptane. These products have different functional groups and exhibit unique chemical properties .
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives inhibit protein phosphatases, which play a crucial role in cellular signaling and regulation . The unique structure of these compounds allows them to interact with various biological molecules, leading to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxabicyclo(2.2.1)heptane derivatives include:
1,4-Cineole: A monoterpenoid with a similar bicyclic structure.
Cantharidin: A sesquiterpenoid with biological activity.
Prostaglandin Analogues: Diterpenoids with similar structural features.
Uniqueness
The uniqueness of 7-Oxabicyclo(22Their bicyclic structure provides a rigid framework that can be functionalized in various ways, making them valuable intermediates in organic synthesis and potential therapeutic agents .
Properties
CAS No. |
87129-26-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O3/c1-8(2,12)10-5-4-9(3,13-10)7(11)6-10/h7,11-12H,4-6H2,1-3H3 |
InChI Key |
MNUDSBHDMGMEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(CC2O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


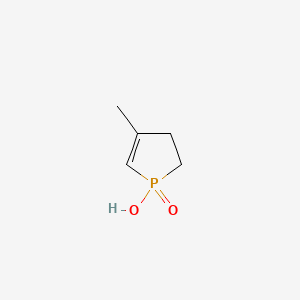
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
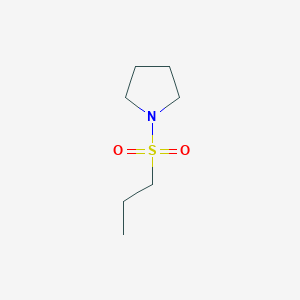
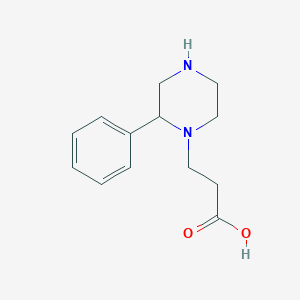
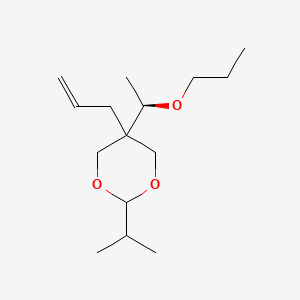
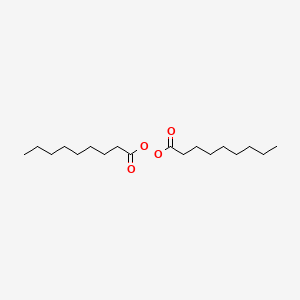
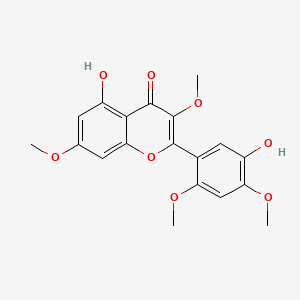
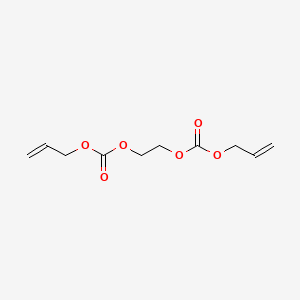
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
